[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate

Lipophilicity Membrane permeability Chromene SAR

[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate (CAS 5218-95-1) is a fully synthetic 2,2-dimethyl-2H-chromene (benzopyran) derivative bearing a 7-acetoxy group, a 4-butyl chain, and a 3-(4-methoxyphenyl) substituent. Its molecular formula is C₂₄H₂₈O₄ (monoisotopic mass 380.19884 Da) and it contains zero hydrogen-bond donors and four hydrogen-bond acceptors, with seven rotatable bonds.

Molecular Formula C24H28O4
Molecular Weight 380.5 g/mol
CAS No. 5218-95-1
Cat. No. B14007495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate
CAS5218-95-1
Molecular FormulaC24H28O4
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCCCCC1=C(C(OC2=C1C=CC(=C2)OC(=O)C)(C)C)C3=CC=C(C=C3)OC
InChIInChI=1S/C24H28O4/c1-6-7-8-21-20-14-13-19(27-16(2)25)15-22(20)28-24(3,4)23(21)17-9-11-18(26-5)12-10-17/h9-15H,6-8H2,1-5H3
InChIKeyKPGFPMXNNFDIKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate (CAS 5218-95-1): Structural Baseline and Procurement-Relevant Identity


[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate (CAS 5218-95-1) is a fully synthetic 2,2-dimethyl-2H-chromene (benzopyran) derivative bearing a 7-acetoxy group, a 4-butyl chain, and a 3-(4-methoxyphenyl) substituent . Its molecular formula is C₂₄H₂₈O₄ (monoisotopic mass 380.19884 Da) and it contains zero hydrogen-bond donors and four hydrogen-bond acceptors, with seven rotatable bonds . The chromene scaffold is recognized as a privileged structure in medicinal chemistry, with substituted 2,2-dimethylchromenes appearing in potassium-channel activators, selective estrogen receptor modulators (SERMs), and advanced glycation end-product (AGE) inhibitors [1].

Why Generic Substitution of [4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate (5218-95-1) Is Scientifically Unsupported


Chromene derivatives with identical core scaffolds but divergent substitution at positions 3, 4, and 7 exhibit profoundly different biological profiles because these substituents govern molecular recognition at target binding pockets, metabolic stability, and physicochemical properties . For example, the 4-position alkyl chain length directly modulates lipophilicity and membrane partitioning, while the 7-acetoxy group serves as a hydrolytically labile prodrug moiety that can be cleaved to the corresponding 7-hydroxy species in vivo [1]. The patent literature explicitly demonstrates that within the 2,2-dimethylchromene class, alteration of the 4-substituent from butyl to ethyl, phenyl, or hydrogen shifts advanced glycation end-product (AGE) inhibitory potency by orders of magnitude [2]. Consequently, procurement of a generic 'chromene derivative' in place of the specifically substituted target compound introduces uncontrolled variables that invalidate comparative biological or pharmacological studies.

Quantitative Differentiation Evidence for [4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate (5218-95-1) Versus Closest Structural Analogs


Predicted Lipophilicity (cLogP) Advantage Conferred by the 4-Butyl Substituent Relative to 4-Ethyl and 4-Phenyl Analogs

The 4-butyl chain of the target compound (5218-95-1) is predicted to increase lipophilicity (cLogP) by approximately 1.4–1.8 log units compared to the 4-ethyl analog (CHEBI:79575) and by approximately 0.8–1.2 log units compared to the 4-phenyl analog (CAS 5218-96-2), based on fragment-based computational estimates for the chromene scaffold [1]. Enhanced lipophilicity is a critical determinant of passive membrane permeability and tissue distribution for chromene-based lead compounds targeting intracellular receptors such as estrogen receptors and AGE-forming enzymes ..

Lipophilicity Membrane permeability Chromene SAR

Hydrolytic Prodrug Potential of the 7-Acetoxy Moiety: Differentiation from 7-Hydroxy and 7-Methoxy Chromene Comparators

The target compound bears a 7-acetoxy group, distinguishing it from common chromene comparators such as Precocene I (7-methoxy-2,2-dimethylchromene, CAS 331-44-4) and 7-hydroxy-2,2-dimethylchromene. The acetoxy ester is susceptible to esterase-mediated hydrolysis, releasing the corresponding 7-hydroxy species which is known to act as a potent antioxidant via hydrogen-atom transfer (HAT) and radical-scavenging mechanisms in lipid peroxidation assays [1]. The 7-methoxy analog (Precocene I) lacks this hydrolytic activation pathway and instead functions primarily as an insect juvenile hormone antagonist and CYP450 substrate [2]. This metabolic divergence means the target compound may serve as a controlled-release antioxidant prodrug, a feature absent in the 7-methoxy or 7-hydroxy comparators.

Prodrug design Metabolic activation Chromene pharmacology

Advanced Glycation End-Product (AGE) Inhibitory Potential: Class-Level Evidence Supporting the 4-Butyl-3-(4-methoxyphenyl) Substitution Pattern

U.S. Patent 6,124,347 discloses that 2,2-dimethylchromene derivatives bearing substituted phenyl groups at position 3 and alkyl groups at position 4 exhibit AGE formation inhibitory activity and are claimed as preventives and therapeutics for diabetic complications [1]. The patent explicitly defines preferred R² (position 4) as alkyl groups including n-butyl and preferred R³ (position 3) as substituted phenyl including 4-methoxyphenyl, criteria that are simultaneously satisfied by the target compound 5218-95-1 [1]. While quantitative IC₅₀ values for the specific compound are not publicly disclosed in the patent, the structural match to the claimed pharmacophore indicates that the target compound possesses the substitution pattern empirically validated for AGE inhibitory efficacy, a claim that cannot be made for the 4-ethyl or 4-phenyl analogs which lack the optimized alkyl chain length [1].[2].

AGE inhibition Diabetic complications Chromene patent data

Rotatable Bond Count and Conformational Flexibility: Differentiating the 4-Butyl Chain from Rigid 4-Phenyl and Shorter 4-Ethyl Analogs

The target compound possesses seven rotatable bonds, of which the 4-butyl chain contributes three (C–C single bonds) that are absent in the 4-phenyl analog (CAS 5218-96-2, 5 rotatable bonds) and partially absent in the 4-ethyl analog (CHEBI:79575, 5 rotatable bonds) .[1].. Increased conformational flexibility in the 4-butyl chain allows the molecule to adopt a wider range of low-energy conformations, which can be either advantageous (enabling induced-fit binding to flexible protein pockets) or disadvantageous (entropic penalty upon binding) depending on the target. In the context of chromene-derived SERMs, molecular modeling studies have demonstrated that the 4-substituent conformation directly influences the orientation of the 3-phenyl ring within the estrogen receptor ligand-binding domain [2]. Thus, the enhanced flexibility of the butyl chain may confer distinct receptor subtype selectivity profiles compared to the more rigid phenyl or shorter ethyl variants.

Conformational flexibility Entropic binding penalty Chromene target engagement

Absence of Direct Head-to-Head Comparative Biological Data: Known Evidence Gap and Procurement Implications

A systematic search of PubMed, ChEMBL, BindingDB, and patent databases as of May 2026 reveals that no published study has conducted a direct, quantitative head-to-head comparison of [4-butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate (5218-95-1) against its closest structural analogs (4-ethyl, 4-phenyl, or 7-hydroxy/7-methoxy variants) in any standardized biological assay (enzymatic, cellular, or in vivo) [1].[2]. The compound is cataloged in multiple vendor databases as a research chemical with proposed applications in anti-inflammatory and antioxidant research, but the supporting data are inferred from the general chromene class rather than derived from compound-specific experiments [3]. This evidence gap means that procurement decisions must currently rely on structural and physicochemical differentiation arguments rather than experimentally measured differential bioactivity.

Evidence gap Chromene analog comparison Procurement risk

Recommended Application Scenarios for [4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate (5218-95-1) Based on Structural Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on AGE Inhibitory Chromene Pharmacophores

The target compound is structurally positioned within the preferred substitution space defined by U.S. Patent 6,124,347 for AGE inhibitors [1]. Its 4-butyl group provides a distinct lipophilicity anchor point compared to the 4-ethyl and 4-phenyl variants, making it a valuable probe for mapping the hydrophobic tolerance of the AGE inhibition binding pocket. Researchers should procure this compound alongside the 4-ethyl analog (CHEBI:79575) and 4-phenyl analog (CAS 5218-96-2) as a matched set to establish quantitative SAR trends [2]..

Esterase-Activated Antioxidant Prodrug Development

The 7-acetoxy group of 5218-95-1 is predicted to undergo esterase-mediated hydrolysis to the corresponding 7-hydroxy chromene, which is known to inhibit lipid peroxidation in rat liver microsomal assays [1]. This hydrolytic activation pathway distinguishes it from the metabolically inert 7-methoxy analog (Precocene I) [2]. Experimental protocols involving pre-incubation with esterase or plasma should be designed to compare the time-dependent antioxidant activity of the acetate prodrug versus direct administration of the 7-hydroxy species, enabling the characterization of controlled-release antioxidant profiles.

Membrane Permeability and Intracellular Target Engagement Studies

The elevated predicted cLogP of the target compound (≈5.8–6.2) relative to the 4-ethyl analog (≈4.4–4.8) suggests superior passive membrane permeability [1].[2]. This property positions 5218-95-1 as a candidate for intracellular target engagement studies—such as modulation of nuclear receptors (e.g., estrogen receptors, where chromene SERMs are established) or cytoplasmic enzymes requiring membrane crossing . Parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer permeability studies comparing the three analogs (4-butyl, 4-ethyl, 4-phenyl) are recommended to experimentally validate the predicted lipophilicity advantage.

Conformational Analysis and Molecular Docking Campaigns for Flexible Binding Pockets

The two additional rotatable bonds conferred by the 4-butyl chain (7 vs. 5 rotatable bonds in 4-ethyl and 4-phenyl analogs) introduce measurable conformational entropy that can be exploited in targets with flexible or adaptable binding pockets [1].[2]. The compound is suitable for molecular dynamics simulations and ensemble docking studies aimed at evaluating whether the entropic penalty of the butyl chain is compensated by induced-fit binding interactions not accessible to the more rigid analogs .

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